3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)phenyl acetate
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to 3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)phenyl acetate often involves multi-step chemical reactions, including the Diels-Alder reaction, condensation reactions, and 1,3-dipolar cycloadditions. For instance, a practical and efficient synthesis of racemic dialkyl (2-substituted-3-oxo-2,3-dihydro-1H-isoindol-1-yl) phosphonates has been developed via a three-component reaction involving 2-formylbenzoic acid, primary amines, and trialkyl phosphites using propylphosphonic anhydride (T3P®) as the condensing agent (Milen et al., 2016).
Molecular Structure Analysis
The molecular and supramolecular structures of isoindole derivatives have been characterized by various methods, including X-ray crystallography. Studies have shown that the structural arrangement can be directed by C-H...X (X = O and π) hydrogen bonds and carbonyl-carbonyl interactions, influencing the compound's physical and chemical properties (Trujillo-Ferrara et al., 2006).
Chemical Reactions and Properties
The chemical reactivity of 3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)phenyl acetate derivatives includes participation in cycloaddition reactions, leading to the formation of novel dispirooxindole skeletons with high regioselectivities and yields. The substituent effects on regioselectivity have been explored, highlighting the compound's versatility in organic synthesis (Xiao et al., 2013).
properties
IUPAC Name |
[3-(3-oxo-1H-isoindol-2-yl)phenyl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3/c1-11(18)20-14-7-4-6-13(9-14)17-10-12-5-2-3-8-15(12)16(17)19/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZBWLMQOSNBYHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)N2CC3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)phenyl acetate |
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